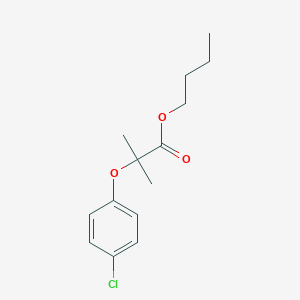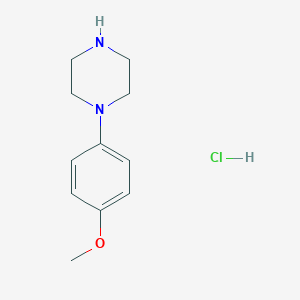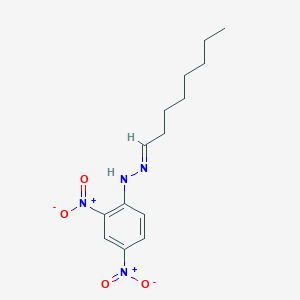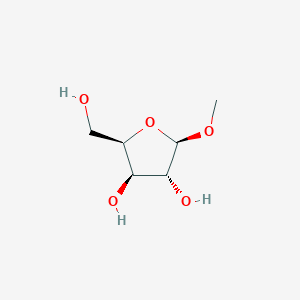
4-Methoxyphthalic acid
Overview
Description
It is a white crystalline powder with a melting point of 178-180°C . This compound is characterized by its low solubility in water but is soluble in organic solvents such as alcohol, ether, and acetyl formate . It is primarily used as a raw material in organic synthesis and has applications in various fields including electronics, optics, and biomedicine .
Preparation Methods
4-Methoxyphthalic acid can be synthesized through several methods. One common synthetic route involves the reaction of p-methoxyaniline with carbon dioxide to form resorcinol acetate, which is then subjected to acid-catalyzed or alkali-catalyzed esterification to yield this compound . Industrial production methods often start with commercially available and inexpensive starting materials such as p-cresol, 4-methoxy-m-xylene, or 3-methyl-4-methoxybenzyl chloride . These methods typically involve multiple steps including esterification, Fries rearrangement, methylation, and oxidation .
Chemical Reactions Analysis
4-Methoxyphthalic acid undergoes various chemical reactions including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various derivatives of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and diethylamine.
Scientific Research Applications
4-Methoxyphthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and fluorescent molecules.
Biology: It is utilized in the preparation of materials such as polymers and gels for biological studies.
Industry: It is used in the production of electronic and optical materials, as well as metal complexes.
Mechanism of Action
The mechanism by which 4-methoxyphthalic acid exerts its effects involves its interaction with various molecular targets and pathways. The specific pathways and molecular targets depend on the context of its application, such as in the synthesis of polymers or in biological systems. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate these mechanisms .
Comparison with Similar Compounds
4-Methoxyphthalic acid can be compared with other similar compounds such as phthalic acid, isophthalic acid, and terephthalic acid . These compounds share a similar aromatic dicarboxylic acid structure but differ in the position of the carboxyl groups and other substituents. The unique methoxy group in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications that other phthalic acids may not be able to fulfill .
Similar Compounds
- Phthalic acid
- Isophthalic acid
- Terephthalic acid
Properties
IUPAC Name |
4-methoxyphthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZSIEDAEHZAHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172200 | |
| Record name | 4-Methoxyphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-13-8 | |
| Record name | 4-Methoxyphthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyphthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyphthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 4-methoxyphthalic acid be synthesized?
A1: this compound can be obtained through various synthetic routes. One approach involves the oxidation of a precursor molecule containing the desired carbon framework. For instance, [] describes the oxidation of a vinyl compound derived from anolobine, an alkaloid, ultimately yielding this compound.
Q2: What are the structural characteristics of this compound?
A2: While the provided abstracts lack specific spectroscopic data, we can deduce key structural features. This compound is a disubstituted benzene derivative with the molecular formula C9H8O5. As a phthalic acid derivative, it features a benzene ring with two carboxylic acid groups (-COOH) at the 1 and 2 positions. The "4-methoxy" designation indicates a methoxy group (-OCH3) attached to the fourth carbon atom of the benzene ring.
Q3: Are there any known reactions involving this compound as a starting material or reagent?
A3: While the provided abstracts don't delve into specific reactions utilizing this compound, [] hints at the exploration of nitro-acids derived from it. This suggests its potential use as a building block for synthesizing more complex molecules with potentially diverse applications.
Q4: What are the potential applications of research on this compound and its derivatives?
A4: Research on this compound, particularly its synthesis and potential as a precursor for other compounds like nitro-acids [], holds value in organic chemistry and medicinal chemistry. Understanding its reactivity and derivatization possibilities could lead to the development of new pharmaceuticals, polymers, or other valuable materials. Further research is needed to explore the full potential applications of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














